molecular formula C10H7NO3 B1322997 5-(Furan-2-yl)nicotinic acid CAS No. 857283-84-2

5-(Furan-2-yl)nicotinic acid

Cat. No.: B1322997
CAS No.: 857283-84-2
M. Wt: 189.17 g/mol
InChI Key: YAIWRLRMUNJGCX-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)nicotinic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antiprotozoal Activity:

    • 5-(Furan-2-yl)nicotinic acid derivatives have been studied for their antiprotozoal activity. Compounds related to this chemical structure have shown effectiveness against Trypanosoma b.rhodesiense and P. falciparum. Some derivatives were even curative in an in vivo mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).
  • Synthesis of Furan Carboxylic Acids:

    • Furan carboxylic acids, derived from 5-hydroxymethylfurfural, have potential in pharmaceutical and polymer industries. A study demonstrated the controlled synthesis of these acids using enzyme cascades, highlighting the utility of furan derivatives in industrial chemistry (Jia et al., 2019).
  • Herbicidal Activity:

    • Derivatives of nicotinic acid, including those with furan structures, have been investigated for their herbicidal properties. Some compounds showed excellent activity against certain weeds, providing a basis for developing new herbicides (Yu et al., 2021).
  • Enzyme-Catalyzed Oxidation:

    • The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) is a significant process in producing biobased polymers. Research has shown efficient production of FDCA from HMF, a reaction involving furan derivatives (Dijkman et al., 2014).
  • Production Methods with Industrial Applications:

    • Nicotinic acid, a key component of this compound, has been produced through various ecological methods. These production methods are vital for meeting the needs of green chemistry and reducing environmental burdens (Lisicki et al., 2022).
  • Bioactivities of Furan Derivatives from Plants:

    • New furan derivatives from plants like Nicotiana tabacum have shown significant anti-tobacco mosaic virus activities. These studies underline the potential of furan compounds in plant pathology and agriculture (Yang et al., 2016).
  • Metal Complexes and Biological Activities:

    • Metal complexes of nicotinic acid furan-2-ylmethylene-hydrazide have been synthesized and characterized. These complexes were studied for their antimicrobial properties, showing the versatility of furan-nicotinic acid derivatives in medicinal chemistry (Padusha, 2015).
  • Furan Decorated Nucleoside Analogues as Fluorescent Probes:

    • Modified nucleoside analogues with furan rings have been developed as fluorescent probes. These analogues, including derivatives with a furan moiety, show distinct photophysical properties, making them useful in biochemical studies (Greco & Tor, 2007).

Safety and Hazards

The safety data sheet for a similar compound, 5-(2-Furyl)nicotinic acid, suggests that it may cause serious eye irritation . It is recommended to avoid direct contact with the product, not to breathe dust/fume/gas/mist/vapours/spray, and to use personal protective equipment as required .

Biochemical Analysis

Biochemical Properties

5-(Furan-2-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for cellular redox reactions. The interaction between this compound and these enzymes can modulate their activity, thereby influencing metabolic pathways and energy production within cells .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain kinases, which play a role in cell cycle regulation . This inhibition can result in altered cell cycle progression and potentially induce apoptosis in cancer cells. Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained modulation of cellular pathways, which can lead to adaptive responses or cellular toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and promote cell survival. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide adenine dinucleotide phosphate (NADP)-dependent oxidoreductases, which are essential for maintaining cellular redox balance . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize within the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, thereby influencing its biochemical interactions and effects .

Properties

IUPAC Name

5-(furan-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-4-7(5-11-6-8)9-2-1-3-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIWRLRMUNJGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629585
Record name 5-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-84-2
Record name 5-(2-Furanyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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